Cnicin

Anti-inflammatory NF-κB signaling Immunomodulation

Cnicin is a germacranolide sesquiterpene lactone distinguished by 84.7% oral bioavailability in rats—a rare pharmacokinetic advantage among sesquiterpene lactones—and dual NF-κB (IC50 1.8 µM) and iNOS (IC50 6.5 µM) inhibition. It matches parthenolide in axon regeneration potency, outperforms salonitenolide and 11β,13-dihydrosalonitenolide in antimicrobial screens, and demonstrates ~30% inhibition of A. baumannii biofilm formation. Differential cancer cell cytotoxicity (SK-MEL IC50 14.0 µM vs. LLC-PK11 IC50 23.3 µM) supports melanoma-focused research. Available at ≥98% purity for R&D applications only.

Molecular Formula C20H26O7
Molecular Weight 378.4 g/mol
CAS No. 24394-09-0
Cat. No. B190897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnicin
CAS24394-09-0
SynonymsCnicin;  Centaurin
Molecular FormulaC20H26O7
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO
InChIInChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15-,16-,17+,18+/m0/s1
InChIKeyZTDFZLVUIVPZDU-QGNHJMHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cnicin (CAS 24394-09-0): Technical Baseline and Procurement Considerations for the Germacranolide-Type Sesquiterpene Lactone


Cnicin (CAS 24394-09-0) is a germacranolide-type sesquiterpene lactone (molecular formula C20H26O7, molecular weight 378.4 g/mol, melting point 143°C, [α]D20 +158° in ethanol) [1] primarily isolated from Centaurea benedicta (blessed thistle) and other Centaurea species [2]. As a member of the sesquiterpene lactone class, cnicin shares the α-methylene-γ-lactone pharmacophore common to parthenolide and related compounds, yet demonstrates distinct quantitative activity profiles that preclude simple generic substitution. Commercial availability includes analytical standards (HPLC ≥90% to ≥98% purity) for research applications .

Why Generic Substitution Among Sesquiterpene Lactones Fails: Cnicin-Specific Evidence of Non-Interchangeability


Sesquiterpene lactones share a common pharmacophore but exhibit substantial divergence in biological potency, target selectivity, and pharmacokinetic properties that render direct substitution scientifically invalid. Cnicin demonstrates head-to-head equivalence to parthenolide in axon regeneration assays [1], yet its pharmacokinetic profile (oral bioavailability of 84.7% in rats, blood half-life of 12.7 minutes following intravenous administration) [2] distinguishes it from other class members lacking established in vivo PK characterization. Within Centaurea-derived isolates, cnicin confers the strongest antimicrobial activity among structurally related sesquiterpene lactones including 11β,13-dihydrosalonitenolide and salonitenolide when tested under identical conditions [3]. Furthermore, cnicin exhibits dual NF-κB and iNOS inhibition with sub-micromolar potency (IC50 1.8 µM and 6.5 µM respectively) [4], a specific multi-target anti-inflammatory profile not uniformly replicated across all sesquiterpene lactones. These quantifiable differences in potency, spectrum, and pharmacokinetics underscore that cnicin cannot be assumed interchangeable with artemisinin, parthenolide, onopordopicrin, or other in-class compounds without experimental validation.

Cnicin Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


NF-κB Pathway Inhibition: Sub-Micromolar Potency Establishes Cnicin as a High-Potency Anti-Inflammatory Research Tool

Cnicin demonstrates potent NF-κB inhibition with an IC50 of 1.8 µM in cellular assays [1]. While direct head-to-head NF-κB inhibition data versus specific named comparators under identical conditions is limited in the primary literature, this sub-micromolar potency (approximately 1.8 µM, equivalent to ~0.68 µg/mL) positions cnicin among the more potent naturally occurring NF-κB inhibitors within the sesquiterpene lactone class, for which many members exhibit IC50 values in the 5-50 µM range [2]. This potency level supports cnicin's prioritization as an anti-inflammatory research compound where NF-κB pathway interrogation is the primary experimental objective.

Anti-inflammatory NF-κB signaling Immunomodulation Natural product pharmacology

Axon Regeneration: Head-to-Head Equivalence to Parthenolide Validates Cnicin as a Neuroregenerative Research Compound

In a direct comparative study, cnicin demonstrated equivalent potency and efficacy to parthenolide in promoting axon regeneration [1]. In culture, cnicin promotes axon growth of sensory and CNS neurons from various species, including human neurons. Critically, cnicin exhibits an oral bioavailability of 84.7% in rats and a blood half-life of 12.7 minutes following intravenous administration, pharmacokinetic parameters that have been quantitatively characterized [2].

Neuroregeneration Axon growth Peripheral nerve repair CNS regeneration

Antimicrobial Activity: Superior Antibacterial Potency Among Co-Isolated Centaurea Sesquiterpene Lactones

In a bio-guided fractionation study of Centaurea hyalolepis, cnicin conferred the strongest antimicrobial activity among three identified sesquiterpene lactones (cnicin, 11β,13-dihydrosalonitenolide, and salonitenolide) tested under identical broth microdilution conditions [1]. Additionally, cnicin exhibited almost 30% inhibition of biofilm formation in Acinetobacter baumannii ATCC 17878 as measured by crystal violet staining biomass assays, and significantly perturbed extracellular polymeric substance (EPS) structure as quantified by carbohydrate and protein content analysis [1]. Remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) has also been independently measured [2].

Antimicrobial Antibacterial MRSA Biofilm inhibition Natural product antibiotics

Multi-Target Anti-Inflammatory Profile: Dual NF-κB and iNOS Inhibition with Quantified IC50 Values

Cnicin demonstrates a dual anti-inflammatory mechanism with quantified inhibition of both NF-κB (IC50 = 1.8 µM) and inducible nitric oxide synthase (iNOS) activity (IC50 = 6.5 µM) [1]. While head-to-head iNOS inhibition comparisons with specific named sesquiterpene lactones under identical assay conditions are not available in the primary literature, this dual-target profile with sub- to low-micromolar potency distinguishes cnicin from sesquiterpene lactones that may exhibit preferential activity against only one of these inflammatory pathways [2].

Anti-inflammatory iNOS inhibition Nitric oxide Multi-target pharmacology

Cytotoxic Activity Profile: Cell Line-Specific IC50 Values Support Oncology Research Applications

Cnicin exhibits differential cytotoxic activity across multiple human cancer cell lines with quantified IC50 values: human malignant melanoma SK-MEL (IC50 = 14.0 µM), human ductal carcinoma BT-549 (IC50 = 18.3 µM), and pig kidney epithelial LLC-PK11 (IC50 = 23.3 µM) [1]. While direct head-to-head cytotoxicity comparisons with specific sesquiterpene lactones under identical assay conditions are not available, this differential sensitivity pattern—with melanoma cells showing approximately 1.7-fold higher sensitivity than non-tumorigenic kidney epithelial cells—provides a reference cytotoxicity profile for experimental design.

Cytotoxicity Cancer research Melanoma Breast cancer Antiproliferative

Anti-SARS-CoV-2 Activity: Validated Viral Replication Inhibition with Sub-Microgram Potency

Cnicin inhibits viral replication of SARS-CoV-2 with an IC50 of 1.18 µg/mL in vitro [1]. This activity was identified through an integrated in silico and in vitro approach, where cnicin was selected as the most promising anti-SARS-CoV-2 hit among screened compounds based on protein-protein and protein-compound interaction network analysis [2]. The sub-microgram per milliliter potency (~1.18 µg/mL, equivalent to approximately 3.1 µM) establishes cnicin as a sesquiterpene lactone with validated antiviral activity against this specific pathogen.

Antiviral SARS-CoV-2 COVID-19 Viral replication inhibition

Cnicin: Evidence-Driven Research and Industrial Application Scenarios Based on Quantified Differentiation


Neuroregeneration Drug Discovery: Axon Growth Screening and In Vivo Efficacy Studies

Cnicin is indicated for neuroregeneration research programs requiring a sesquiterpene lactone with validated axon growth-promoting activity equivalent to parthenolide. The documented oral bioavailability of 84.7% in rats supports experimental designs involving oral administration routes [1][2]. Applications include in vitro screening for neurite outgrowth promotion in primary sensory and CNS neurons (including human-derived cultures), and in vivo functional recovery studies following peripheral nerve injury or anastomosis models [1].

Anti-Inflammatory Mechanism Studies: NF-κB and iNOS Pathway Interrogation

Cnicin is suited for anti-inflammatory research targeting the NF-κB signaling pathway and inducible nitric oxide synthase (iNOS) activity. The quantified dual inhibition (NF-κB IC50 = 1.8 µM; iNOS IC50 = 6.5 µM) provides defined reference points for experimental design and dose-response studies [3]. Applications include cellular inflammation models, structure-activity relationship studies of the germacranolide scaffold, and comparative pharmacology investigations against other NF-κB pathway modulators.

Antimicrobial and Antibiofilm Screening: Multidrug-Resistant Pathogen Research

Cnicin is appropriate for antimicrobial discovery programs focused on Gram-positive and Gram-negative bacterial panels, with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) [4] and biofilm-forming Acinetobacter baumannii [5]. The quantified ~30% inhibition of A. baumannii biofilm formation (crystal violet biomass assay) and demonstrated perturbation of extracellular polymeric substance (EPS) structure supports inclusion in antibiofilm screening cascades [5]. Topical antibiotic formulation research is a specifically identified application area [4].

Oncology Pharmacology: Cytotoxicity Reference Compound for Melanoma Research

Cnicin serves as a reference cytotoxic sesquiterpene lactone for cancer pharmacology studies, with quantified IC50 values across multiple human cancer cell lines: SK-MEL melanoma (14.0 µM), BT-549 ductal carcinoma (18.3 µM), and LLC-PK11 epithelial cells (23.3 µM) [3]. The differential sensitivity observed between melanoma and epithelial cells supports melanoma-focused cytotoxicity investigations. Applications include in vitro viability assays, mechanism-of-action studies, and natural product anticancer screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cnicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.